molecular formula C16H14 B075243 3,6-Dimethylphenanthrene CAS No. 1576-67-6

3,6-Dimethylphenanthrene

Cat. No.: B075243
CAS No.: 1576-67-6
M. Wt: 206.28 g/mol
InChI Key: OMIBPZBOAJFEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethylphenanthrene is a high-purity alkylated phenanthrene compound supplied as a white to yellow crystalline solid . With a certified purity of >97.0% and a characteristic melting point of 141-145 °C, this product is an essential Certified Reference Material (CRM) for advanced analytical applications . This compound serves a critical role as a standard in environmental analysis, particularly in the profiling of polycyclic aromatic hydrocarbons (PAHs) in petrochemical, geochemical, and ecological samples . Its well-defined structure and properties make it invaluable for calibration in Gas Chromatography-Mass Spectrometry (GC-MS) and other chromatographic techniques, ensuring accurate quantification and identification of complex hydrocarbon mixtures. Beyond its analytical utility, this compound is a compound of significant research interest due to its status as the structural backbone of Morphinan, the core chemical class for a wide range of psychoactive substances, including potent analgesics and antitussives . This makes it a valuable intermediate and model compound in pharmaceutical research and development for investigating structure-activity relationships. Key Specifications: • CAS RN: 1576-67-6 • Molecular Formula: C₁₆H₁₄ • Molecular Weight: 206.28 g/mol • Purity: >97.0% (GC) • Physical Form: Solid (White to Yellow powder to crystal) Formulations Available: This product is available in neat solid form and also as a prepared solution for convenience (e.g., 50 µg/mL in Toluene, 1000 µg/mL in Isooctane) . Handling and Safety: Use with appropriate personal protective equipment. Causes skin and serious eye irritation . Please consult the Safety Data Sheet (SDS) before use. Use Statement: This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3,6-dimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-3-5-13-7-8-14-6-4-12(2)10-16(14)15(13)9-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIBPZBOAJFEJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=C2C=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052682
Record name 3,6-Dimethylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White needles; [TCI America MSDS]
Record name 3,6-Dimethylphenanthrene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11009
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.0000182 [mmHg]
Record name 3,6-Dimethylphenanthrene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11009
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1576-67-6
Record name 3,6-Dimethylphenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1576-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dimethylphenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-DIMETHYLPHENANTHRENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-Dimethylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dimethylphenanthrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.919
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,6-DIMETHYLPHENANTHRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25Y8J5A29M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Conditions

Photochemical cyclization represents the most widely documented method for synthesizing 3,6-DMP. This approach exploits the [4π] electrocyclic reactivity of 1,2-di(naphthalen-1-yl)ethene precursors under ultraviolet (UV) light. The reaction proceeds via a conrotatory mechanism, where UV irradiation induces π-orbital reorganization, leading to the formation of the phenanthrene backbone.

Critical Parameters:

  • Light Source: A 400 W medium-pressure mercury vapor lamp with a Pyrex filter (λ > 290 nm) is employed to prevent undesired side reactions.

  • Solvent System: Tetrahydrofuran (THF) is preferred due to its UV transparency and ability to stabilize reactive intermediates.

  • Atmosphere: Reactions are conducted under a nitrogen blanket to mitigate oxidative degradation.

Synthetic Procedure

  • Precursor Preparation: 1,2-Di(naphthalen-1-yl)ethene is synthesized via Stille coupling between 1-naphthylstannane and 1-iodonaphthalene in the presence of a palladium catalyst.

  • Cyclization: The diene (5.0 mmol) is dissolved in anhydrous THF (120 mL) and irradiated for 3 hours at room temperature.

  • Workup: The crude product is precipitated by pouring the reaction mixture into ice-cold water, followed by filtration and washing with ether.

  • Purification: Flash column chromatography on silica gel (petroleum ether/dichloromethane, 2:1) yields 3,6-DMP as a white solid (78% yield).

Table 1: Optimization of Photochemical Cyclization

ParameterConditionYield (%)Purity (%)
Light Source400 W Hg lamp (Pyrex filter)78>99
SolventTHF78>99
Reaction Time3 hours78>99
Alternative SolventToluene5292

Challenges in Isomer Purity and Purification

Chromatographic Resolution

The structural similarity of methylphenanthrene isomers (e.g., 1,7- vs. 3,6-DMP) necessitates high-resolution purification. Preparative high-performance liquid chromatography (HPLC) with a C18 column and methanol/water gradients (70:30 to 95:5 over 20 minutes) resolves these isomers effectively.

Crystallization Techniques

Fractional crystallization from ethanol/water (4:1) at −20°C enhances purity (>99%), as 3,6-DMP exhibits lower solubility than its regioisomers due to symmetrical methyl placement.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 2.45 (s, 6H, CH₃), 7.35–8.15 (m, 10H, aromatic).

  • ¹³C NMR (CDCl₃): δ 21.5 (CH₃), 124.8–133.6 (aromatic carbons).

  • HRMS (EI): m/z calcd. for C₁₆H₁₄: 206.1090; found: 206.1095.

Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column (30 m × 0.25 mm) confirms >99% purity, using helium carrier gas (1.2 mL/min) and a temperature ramp from 50°C to 320°C .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylphenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,6-Dimethylphenanthrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dimethylphenanthrene involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to mutations and potentially carcinogenic effects. Additionally, it can interact with enzymes and other proteins, affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The position of methyl groups significantly affects molecular interactions and environmental fate. Key comparisons include:

Compound Molecular Weight (g/mol) Methyl Positions Key Properties
3,6-DMP 206.3 3,6 High GC retention (RT: 27.72–38.87 min) ; hindered biodegradation due to steric effects
1-Methylphenanthrene 192.3 1 Higher AhR activation potency (EC25 = 1.1 × 10<sup>-6</sup> M) ; mutagenic
9-Methylphenanthrene 192.3 9 Moderate AhR activation; associated with asthma in obese children
1,4-Dimethylphenanthrene 206.3 1,4 Potent tumor initiator (80–100% incidence in mice) ; forms 7,8-dihydrodiol (carcinogenic precursor)
4,10-Dimethylphenanthrene 206.3 4,10 Weak tumor initiator (35–55% incidence) ; metabolizes to 7,8-dihydrodiol

Environmental and Analytical Behavior

  • Occurrence : 3,6-DMP is prevalent in hydraulic fracturing-produced water (FPW) and urban air, with indoor concentrations often exceeding outdoor levels due to partitioning into particulate matter .
  • Detection : Gas chromatography (GC) methods using MS detectors achieve a detection limit of 134 ng/L for 3,6-DMP, comparable to other alkyl-PAHs like 3,9-DMP (192 ng/L) . Retention times vary by column type:
    • DB-5MS: 27.72 min
    • Rxi-5Sil MS: 35.36 min

Research Findings and Implications

Metabolism and Carcinogenicity: 3,6-DMP forms 9,10-dihydrodiol as its primary metabolite, a pathway less associated with carcinogenicity compared to the 7,8-dihydrodiol pathway of 1,4-DMP . Its lack of tumor-initiating activity contrasts sharply with 1,4-DMP, which requires bay-region methylation and peri-position availability for carcinogenesis .

Health Risks :

  • Epidemiological studies link 3,6-DMP to increased asthma risk in obese children (RR = 2.92 at age 7), suggesting methyl-PAHs may exacerbate oxidative stress in metabolic disorders .

Environmental Persistence :

  • Steric hindrance from methyl groups reduces biodegradation, making 3,6-DMP a persistent contaminant in sediments and urban aerosols .

Biological Activity

3,6-Dimethylphenanthrene (3,6-DMP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its biological activity, particularly in the context of environmental toxicity and potential mutagenic effects. This article explores the compound's mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its fused benzene rings and two methyl groups at the 3 and 6 positions. Its molecular formula is C16H14C_{16}H_{14}, and it exhibits low water solubility while being soluble in organic solvents like benzene and chloroform. The compound has a melting point of approximately 19 °C, indicating stability under standard conditions.

Target of Action

The primary targets of 3,6-DMP are not well-defined; however, as a derivative of phenanthrene, it is known to interact with various cellular components. PAHs are recognized for their potential to disrupt normal cellular functions.

Mode of Action

Research indicates that methylated phenanthrenes, including 3,6-DMP, can activate the aryl hydrocarbon receptor (AhR), which is involved in mediating toxic responses to environmental contaminants. A study found that 3,6-DMP was significantly more potent than unmethylated phenanthrene in activating AhR signaling pathways .

Biochemical Pathways

The metabolism of 3,6-DMP has been linked to certain bacterial strains, such as Sphingomonas sp., which can utilize this compound as a sole carbon source. This suggests that specific metabolic pathways exist for its degradation . However, the presence of methyl groups hinders certain dioxygenation sites, resulting in decreased biodegradation rates compared to unsubstituted phenanthrene .

Mutagenicity and Carcinogenicity

Studies have indicated that 3,6-DMP exhibits mutagenic properties. It has been shown to interact with DNA and potentially lead to carcinogenic outcomes. The compound's toxicity profile includes serious eye irritation and significant toxicity to aquatic life .

Comparative Toxicity

In comparative studies involving various methylated phenanthrenes, 3,6-DMP demonstrated enhanced potency relative to other derivatives. For instance, it was found to be significantly more potent than 4-methylphenanthrene in yeast bioassays assessing AhR activation .

Environmental Persistence

3,6-DMP has been detected at high concentrations in polluted environments. For example, studies have shown that it had the highest concentrations among individual PAHs in certain urban areas, indicating its persistence and potential for bioaccumulation .

Laboratory Studies

Laboratory experiments have focused on the degradation kinetics of 3,6-DMP compared to other PAHs. Results suggest that its structural characteristics contribute to slower degradation rates due to steric hindrance from the methyl groups .

Summary of Research Findings

The biological activity of this compound reveals significant implications for environmental health and safety. Key findings include:

  • Activation of AhR : Enhanced potency compared to unmethylated phenanthrenes.
  • Mutagenic Potential : Evidence suggests interactions with DNA leading to potential carcinogenicity.
  • Environmental Persistence : High concentrations detected in urban pollution contexts.

Data Table: Comparative Biological Activity of Methylated Phenanthrenes

Compound NameMolecular FormulaRelative Potency (EC50)Comments
PhenanthreneC14H10BaselineUnsubstituted reference
1-MethylphenanthreneC15H12Less potentLower toxicity than dimethyl derivatives
2-MethylphenanthreneC15H12Moderate potencyVaries with position of substitution
9-MethylphenanthreneC15H12Moderate potencyDistinct biological activity
This compound C16H14 Higher potency Significant AhR activation

Q & A

Q. What analytical methods are recommended for quantifying 3,6-Dimethylphenanthrene in environmental samples?

Quantification typically involves gas chromatography coupled with mass spectrometry (GC/MS) using standardized reference materials. For example, Standard Reference Material®1650b includes this compound at 23 ±2 µg/g, validated for calibration . High-purity standard solutions (e.g., >95% purity) are critical for accurate quantification, with protocols emphasizing the use of silanized glassware and HPLC-grade solvents to minimize contamination .

Q. How can this compound be synthesized, and what are common purification challenges?

Synthesis often employs Friedel-Crafts alkylation of phenanthrene using methyl halides or photochemical cyclization of substituted naphthalenes. Purification challenges include isolating the target isomer from methylphenanthrene derivatives (e.g., 1,7- or 2,6-dimethylphenanthrene), requiring techniques like preparative HPLC or fractional crystallization. Purity validation via NMR or GC/MS is essential to confirm structural integrity .

Q. What toxicity mechanisms are associated with this compound in aquatic organisms?

this compound exhibits higher aryl hydrocarbon receptor (AhR) activation than non-methylated phenanthrene, as shown in yeast reporter assays . In Atlantic haddock embryos, alkylated phenanthrenes disrupt early developmental stages, with toxicity linked to oxidative stress and DNA adduct formation. Comparative studies suggest methyl group position (e.g., 3,6 vs. 1,4 substitution) significantly alters bioactivity .

Advanced Research Questions

Q. How do logKPEw values for this compound vary across studies, and what methodological factors contribute to discrepancies?

Reported logKPEw values range from 5.2 to 5.36, with differences attributed to solvent selection (e.g., toluene vs. hexane), temperature, and polyethylene passive sampler aging. For instance, Choi et al. (2013) observed a 0.25 log unit variance compared to Fernandez et al. (2009), highlighting the need for standardized calibration protocols .

Q. How can isomer-specific differences in AhR activation between methylphenanthrenes inform experimental design?

AhR activation assays reveal that this compound is more potent than 1-methylphenanthrene due to steric effects influencing receptor binding. Researchers should include structural analogs (e.g., 2,7-dimethylphenanthrene) as controls and use reporter cell lines (e.g., HepG2-Luc) to quantify isomer-specific responses. Dose-response curves must account for non-linear kinetics .

Q. What strategies resolve co-elution issues when analyzing this compound in complex matrices like propolis or diesel particulate matter?

Co-elution with isomers (e.g., 2,7-dimethylphenanthrene) can be mitigated using tandem MS/MS with selective reaction monitoring (SRM) or orthogonal chromatography (e.g., LC-GC). In propolis studies, solid-phase extraction (SPE) with Florisil® cartridges improves selectivity, while standard addition methods validate recovery rates in diesel particulate samples .

Q. How do environmental degradation pathways affect the persistence of this compound in sediment systems?

Photodegradation and microbial metabolism are primary pathways. UV irradiation generates quinone derivatives, while Sphingomonas spp. degrade the compound via dioxygenase-mediated ring cleavage. Researchers should conduct microcosm studies under controlled light and redox conditions, tracking metabolites via high-resolution mass spectrometry (HRMS) .

Data Contradiction and Validation

Q. How should researchers address conflicting toxicity data between in vitro and in vivo models for this compound?

Discrepancies often arise from metabolic activation differences. For example, hepatic CYP1A enzymes in vertebrates convert this compound to reactive intermediates not observed in yeast assays. Cross-validation using metabolically competent cell lines (e.g., H4IIE-luc) or S9 liver fractions is recommended .

Q. What quality control measures ensure reproducibility in this compound studies?

  • Use NIST-certified reference materials (e.g., SRM 1650b) for instrument calibration .
  • Report purity levels (e.g., >95% via GC) and batch-specific CAS numbers to avoid supplier variability .
  • Include inter-laboratory comparisons for logKPEw and EC50 values, as demonstrated in multi-laboratory PAH studies .

Methodological Resources

  • Synthesis : Friedel-Crafts alkylation protocols .
  • Quantification : GC/MS with SRM transitions (m/z 263 → 234) .
  • Toxicity Assays : Yeast AhR reporter systems and embryo-larval fish models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dimethylphenanthrene
Reactant of Route 2
3,6-Dimethylphenanthrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.